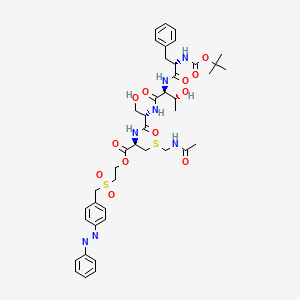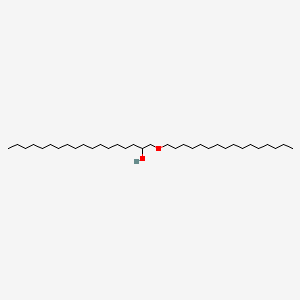
Hydroxystearyl cetyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hydroxystearyl cetyl ether can be synthesized through various methods, including the Williamson ether synthesis, the Mitsunobu reaction, and bimolecular dehydration . Industrial production typically involves the etherification of hydroxystearyl alcohol with cetyl alcohol under controlled conditions . The reaction is catalyzed by acids or bases, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Hydroxystearyl cetyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the original alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroxystearyl cetyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxystearyl cetyl ether involves its ability to reduce surface tension and form micelles, which helps in the emulsification and stabilization of various formulations . It interacts with both hydrophilic and hydrophobic molecules, allowing it to effectively disperse and solubilize different compounds .
Comparison with Similar Compounds
Hydroxystearyl cetyl ether is unique due to its specific combination of hydroxystearyl and cetyl alcohols, which provides it with superior emulsifying and lubricating properties . Similar compounds include:
Cetyl alcohol: Used as an emollient and thickening agent in cosmetics.
Stearyl alcohol: Another fatty alcohol used in personal care products for its moisturizing properties.
These compounds share similar applications but differ in their molecular structures and specific properties, making this compound particularly effective in certain formulations.
Properties
CAS No. |
78509-74-7 |
|---|---|
Molecular Formula |
C34H70O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
1-hexadecoxyoctadecan-2-ol |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)33-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI Key |
DGCGMZBRNYIXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)
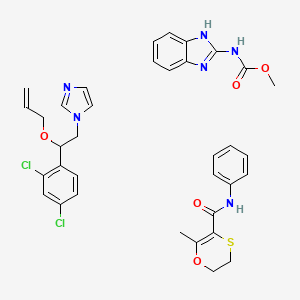

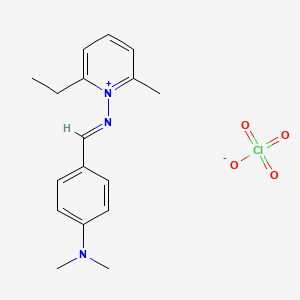
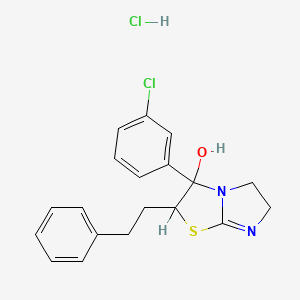
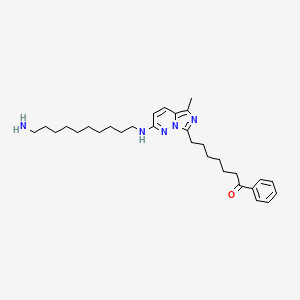
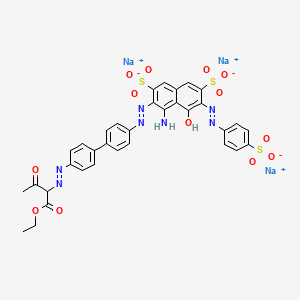
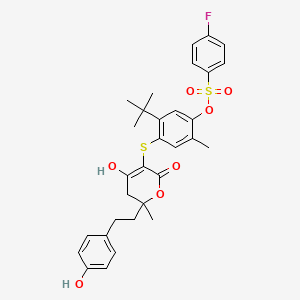
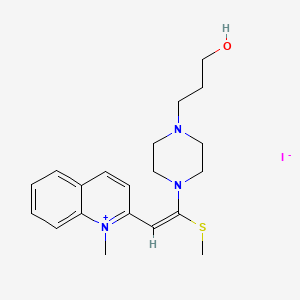
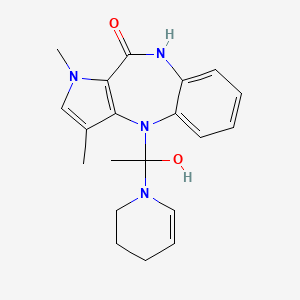
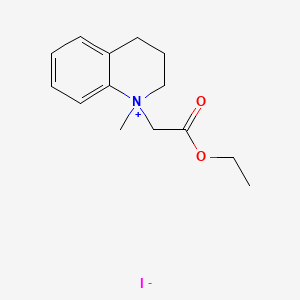
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
